An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-iodobenzaldehyde for Advanced Research and Drug Development
An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-iodobenzaldehyde for Advanced Research and Drug Development
Executive Summary: 3-Chloro-2-fluoro-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its unique arrangement of three distinct halogen atoms—chlorine, fluorine, and iodine—on a benzaldehyde scaffold provides a versatile platform for complex molecular synthesis. Each halogen imparts specific electronic and steric properties and offers a distinct reactive handle for further chemical modification. This guide provides a comprehensive overview of the compound's physicochemical properties, a proposed synthetic pathway, its vast potential applications as a chemical building block, and essential safety protocols for its handling and storage.
Introduction to Halogenated Benzaldehydes in Medicinal Chemistry
Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and other functional materials.[1][2] The strategic introduction of halogen atoms into these aromatic structures is a cornerstone of modern medicinal chemistry. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.
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Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidation and to improve binding affinity through favorable electrostatic interactions.
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Chlorine: Used to increase hydrophobicity, which can improve membrane permeability. It also serves as a versatile synthetic handle.
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Iodine: The most reactive of the three halogens in cross-coupling reactions, making it an invaluable anchor point for introducing new carbon-carbon or carbon-heteroatom bonds.
The subject of this guide, 3-Chloro-2-fluoro-5-iodobenzaldehyde, is a trifunctionalized reagent that combines these attributes, making it a highly valuable and sought-after intermediate for constructing complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.
Molecular Structure and Properties
The unique substitution pattern on the aromatic ring dictates the compound's reactivity and physical characteristics. The aldehyde group is a versatile functional group for various condensation and reductive amination reactions, while the three distinct halogens offer sites for regioselective modifications.
Table 1: Core Physicochemical Data for 3-Chloro-2-fluoro-5-iodobenzaldehyde
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-fluoro-5-iodobenzaldehyde | - |
| Molecular Formula | C₇H₃ClfIO | Calculated |
| Molecular Weight | 284.45 g/mol | Calculated |
| Monoisotopic Mass | 283.8901 g/mol | [3] |
| CAS Number | Not available | - |
Anticipated Spectroscopic Analysis
While experimental data for this specific isomer is not widely published, its spectroscopic signatures can be reliably predicted based on the analysis of structurally similar compounds.[4][5]
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¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two aromatic protons, with coupling constants influenced by the adjacent halogen atoms. The aldehydic proton will appear as a singlet or a finely split multiplet further downfield (δ 9.8-10.5 ppm).
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¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbon will be the most downfield signal (δ 185-195 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their chemical shifts significantly influenced by the carbon-halogen bonds. The C-F and C-I bonds will show characteristic large and small coupling constants, respectively.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho-chloro and meta-iodo substituents.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy.[5]
Synthesis and Purification
The synthesis of polysubstituted benzaldehydes requires a carefully planned, multi-step approach that controls the regioselectivity of the halogenation reactions.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the most reactive functionalities. The aldehyde can be formed from a benzyl alcohol, which in turn can be derived from a benzoic acid or its ester. The iodine is typically introduced via electrophilic iodination, a reaction directed by the other substituents on the ring.
Caption: Retrosynthetic analysis for 3-Chloro-2-fluoro-5-iodobenzaldehyde.
Proposed Synthetic Protocol
A practical synthesis can be adapted from established methods for similar halogenated aromatics.[6][7][8]
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Starting Material Selection: A commercially available, appropriately substituted toluene or benzaldehyde, such as 3-chloro-2-fluorobenzaldehyde, would be an ideal starting point.
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Electrophilic Iodination:
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Rationale: The electron-donating character of the fluorine and the directing effects of the existing substituents will guide the iodine to the desired position (position 5). N-Iodosuccinimide (NIS) is a common and effective iodinating agent.
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Procedure:
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Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as sulfuric acid or acetic acid.
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Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
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Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
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Purification:
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Rationale: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from starting material and any regioisomeric byproducts.
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Procedure:
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Concentrate the crude product under reduced pressure.
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Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the pure fractions and evaporate the solvent to yield 3-Chloro-2-fluoro-5-iodobenzaldehyde.
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Applications in Drug Discovery and Chemical Biology
The true value of 3-Chloro-2-fluoro-5-iodobenzaldehyde lies in its potential as a versatile building block for creating novel and complex molecules.
A Trifunctional Synthetic Hub
The aldehyde and three distinct halogen atoms provide multiple, orthogonal reaction sites. This allows for a modular and divergent approach to library synthesis, which is a key strategy in modern drug discovery.
Caption: Key reaction pathways accessible from the 3-Chloro-2-fluoro-5-iodobenzaldehyde scaffold.
Fragment-Based Drug Discovery (FBDD)
As a relatively small molecule with defined chemical features, this compound is an excellent candidate for fragment-based screening. The three halogens can probe different regions of a protein's binding pocket, forming halogen bonds or other non-covalent interactions. Hits from an FBDD screen can then be "grown" by selectively reacting at one of the other positions on the molecule.
Synthesis of Bioactive Heterocycles
The aldehyde functionality is a key precursor for the synthesis of numerous heterocyclic ring systems, such as quinolines, imidazoles, and pyrimidines, which are prevalent scaffolds in approved drugs.[9] Multi-component reactions, which allow for the rapid assembly of complex molecules, often utilize substituted benzaldehydes as a key input.[9]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety precautions are mandatory. The following information is based on data for structurally related chemicals and should be supplemented by a material-specific Safety Data Sheet (SDS) when available.
Table 2: Hazard and Precautionary Information
| Category | Description |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be stored away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-fluoro-5-iodobenzaldehyde represents a powerful and versatile tool for chemical synthesis. Its unique combination of an aldehyde functional group and three distinct, reactive halogen atoms provides medicinal chemists and materials scientists with a valuable scaffold for creating novel and complex molecular structures. From serving as a central hub in combinatorial library synthesis to acting as a fragment in drug discovery campaigns, the potential applications of this compound are both numerous and significant. Adherence to rigorous synthetic protocols and safety measures will enable researchers to fully and safely exploit the synthetic potential of this unique chemical building block.
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